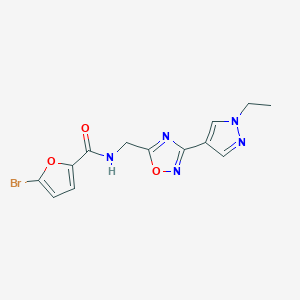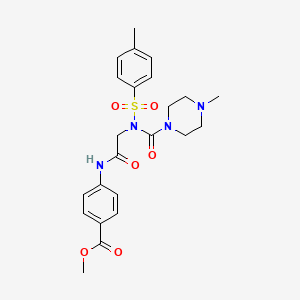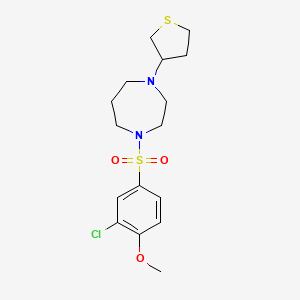
1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenoxy group, a pyrrolidine ring, and a propanol moiety, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and pyrrolidine as the primary starting materials.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2,4-dichlorophenol with the pyrrolidine ring, followed by the addition of a propanol moiety.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but often involve controlled temperature and pH.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include those involved in cell signaling, metabolism, and microbial inhibition.
Comparaison Avec Des Composés Similaires
1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,4-Dichlorophenoxy)-3-(morpholin-1-yl)propan-2-ol and 1-(2,4-Dichlorophenoxy)-3-(piperidin-1-yl)propan-2-ol share structural similarities.
Uniqueness: The presence of the pyrrolidine ring in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2.ClH/c14-10-3-4-13(12(15)7-10)18-9-11(17)8-16-5-1-2-6-16;/h3-4,7,11,17H,1-2,5-6,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPTTWODOUWCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2567817.png)
![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)

![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)

![N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2567822.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2567827.png)
![N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2567828.png)
![2-(N-methylmethanesulfonamido)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2567832.png)
![2-(2-Azidoethyl)bicyclo[4.1.0]heptane](/img/structure/B2567837.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2567839.png)
